molecular formula C11H17ClN4O B1500965 N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride CAS No. 1185309-03-8

N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B1500965
CAS No.: 1185309-03-8
M. Wt: 256.73 g/mol
InChI Key: NLFIOXGGXPZSID-UHFFFAOYSA-N
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Description

N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine ring, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride typically involves the following steps:

  • Piperidine Derivative Synthesis: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.

  • Pyrazine-2-carboxamide Formation: The pyrazine ring is constructed using methods such as cyclization reactions.

  • Coupling Reaction: The piperidine derivative is coupled with the pyrazine-2-carboxamide using amide bond formation techniques.

  • Hydrochloride Formation: The final product is converted to its hydrochloride salt form through acid-base reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: The compound can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • N-(Piperidin-4-ylmethyl)acetamide monohydrobromide: A related compound with similar structural features.

  • Piperidine Derivatives: Other piperidine derivatives with varying functional groups and applications.

Uniqueness: N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c16-11(10-8-13-5-6-14-10)15-7-9-1-3-12-4-2-9;/h5-6,8-9,12H,1-4,7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFIOXGGXPZSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671562
Record name N-[(Piperidin-4-yl)methyl]pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-03-8
Record name N-[(Piperidin-4-yl)methyl]pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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